1-(3-Acetyl-4-nitrophenyl)piperidine-4-carboxylic acid
Description
1-(3-Acetyl-4-nitrophenyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a carboxylic acid group at the 4-position of the piperidine ring. The nitrogen atom of the piperidine is substituted with a phenyl ring bearing an acetyl group at position 3 and a nitro group at position 4. Its molecular formula is C₁₄H₁₆N₂O₅, with a molecular weight of 292.29 g/mol (calculated).
Structure
3D Structure
Properties
IUPAC Name |
1-(3-acetyl-4-nitrophenyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-9(17)12-8-11(2-3-13(12)16(20)21)15-6-4-10(5-7-15)14(18)19/h2-3,8,10H,4-7H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVQOGJHEAXYIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N2CCC(CC2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Acetyl-4-nitrophenyl)piperidine-4-carboxylic acid typically involves the following steps:
Acetylation: The addition of an acetyl group to the aromatic ring.
Piperidine Ring Formation: The formation of the piperidine ring through cyclization reactions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and acetylation reactions, followed by cyclization and carboxylation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Acetyl-4-nitrophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
1-(3-Acetyl-4-nitrophenyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Acetyl-4-nitrophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural differences and similarities between the target compound and its analogs:
Key Observations:
- Substituent Position and Electronic Effects : The acetyl and nitro groups on the target compound create a strong electron-withdrawing effect, enhancing the acidity of the carboxylic acid group compared to analogs with ester derivatives (e.g., ).
- Linkage Diversity : Sulfonyl () or acetyloxy () bridges reduce conformational flexibility compared to the direct C-N bond in the target compound.
- Bioavailability : Esterified analogs () may exhibit improved lipophilicity (log P) but require metabolic activation to the carboxylic acid for biological activity.
Physicochemical and Pharmacokinetic Properties
Data derived from experimental or computational studies of related compounds (e.g., ):
Notes:
Biological Activity
1-(3-Acetyl-4-nitrophenyl)piperidine-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological evaluations, and therapeutic implications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. The introduction of the acetyl and nitrophenyl groups is critical for enhancing the compound's biological properties. Specific synthetic routes may vary, but they often utilize acylation and nitration reactions to achieve the desired structure .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung carcinoma (A549). The compound exhibited IC50 values in the micromolar range, indicating its effectiveness in inhibiting cell growth .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10.5 | Induction of apoptosis via caspase activation |
| A549 | 8.2 | Inhibition of cell cycle progression |
| U251-MG (glioblastoma) | 12.0 | Downregulation of growth-related genes |
The compound's mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase-3 activity and morphological changes in treated cells. Additionally, transcriptome analyses revealed that treatment with this compound significantly altered gene expression profiles associated with cancer progression and inflammation .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting potential applications in treating bacterial infections .
Table 2: Antimicrobial Activity Profile
| Microorganism | MIC (mg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.025 | High |
| Escherichia coli | 0.050 | Moderate |
| Candida albicans | 0.100 | Low |
Case Studies
A notable case study involved the evaluation of this compound's effects on glioblastoma cells (U251-MG). Treatment with varying concentrations led to a significant reduction in cell viability, with molecular analyses confirming alterations in signaling pathways related to cell survival and proliferation .
Another study focused on its application in combination therapies for breast cancer, demonstrating enhanced efficacy when used alongside traditional chemotherapeutics, suggesting a synergistic effect that warrants further investigation .
Q & A
Basic: What are the recommended synthetic routes for preparing 1-(3-Acetyl-4-nitrophenyl)piperidine-4-carboxylic acid, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis of piperidine-4-carboxylic acid derivatives typically involves multi-step functionalization. A plausible route for the target compound includes:
Acylation and Nitration : Introduce the acetyl and nitro groups to the phenyl ring via Friedel-Crafts acylation followed by nitration, ensuring regioselectivity by controlling reaction temperature and nitrating agents (e.g., HNO₃/H₂SO₄) .
Piperidine Coupling : Use nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination to attach the piperidine moiety to the substituted phenyl ring. Palladium catalysts (e.g., Pd(dba)₂) and ligands (XPhos) may enhance coupling efficiency .
Carboxylic Acid Protection/Deprotection : Employ tert-butoxycarbonyl (Boc) groups to protect the piperidine nitrogen during synthesis, followed by acidic deprotection (e.g., TFA) to yield the final product .
Optimization Tips : Monitor reaction progress via TLC or HPLC, adjust solvent polarity (e.g., DMF for SNAr), and optimize equivalents of reagents to minimize side reactions.
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- HPLC : Assess purity (>95% recommended for in vitro studies) with a C18 column, using acetonitrile/water gradients. Compare retention times to standards .
- NMR : Confirm structure via ¹H/¹³C NMR. Key signals include the acetyl proton (~2.3 ppm), aromatic protons (7–8.5 ppm), and piperidine carbons (δ 25–55 ppm in ¹³C) .
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS, expecting [M+H]⁺ at m/z corresponding to C₁₄H₁₅N₂O₅ (calculated ~291.2 g/mol) .
Basic: What are the critical safety considerations for handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if airborne particles are generated .
- Ventilation : Conduct reactions in a fume hood due to potential respiratory irritation (H335 hazard) .
- First Aid : In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, use eyewash stations and seek medical attention .
- Storage : Store at ambient temperatures in airtight containers, away from oxidizing agents .
Advanced: How can computational modeling aid in predicting the reactivity of the nitro and acetyl groups during synthesis?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model electron density maps, identifying electrophilic/nucleophilic sites on the phenyl ring. The nitro group is a strong electron-withdrawing group, directing subsequent reactions to meta/para positions .
- Reaction Pathway Simulations : Apply transition-state theory to predict activation energies for nitration and acylation steps. Solvent effects can be modeled using COSMO-RS .
- Validation : Cross-check computational results with experimental kinetic data (e.g., reaction rates measured via UV-Vis spectroscopy) .
Advanced: How might researchers resolve contradictory data regarding the compound’s stability under varying pH conditions?
Methodological Answer:
- Controlled Stability Studies : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs) .
- Degradation Product Analysis : Use LC-MS to identify breakdown products (e.g., nitro group reduction or piperidine ring oxidation) .
- Mechanistic Insights : Correlate stability with pH-dependent protonation states of the piperidine nitrogen (pKa ~7–9) and nitro group reactivity .
Advanced: What strategies are effective for improving the compound’s solubility in aqueous media for biological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤10% v/v) or cyclodextrin inclusion complexes to enhance solubility without inducing toxicity .
- Prodrug Design : Synthesize ester or amide derivatives (e.g., ethyl ester) of the carboxylic acid group, which hydrolyze in vivo to the active form .
- pH Adjustment : Ionize the carboxylic acid group (pKa ~4–5) by preparing sodium or potassium salts, increasing water solubility .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Target Engagement Assays : Use surface plasmon resonance (SPR) or thermal shift assays to identify binding partners (e.g., enzymes or receptors) .
- Metabolic Profiling : Perform radiolabeled (¹⁴C) tracer studies in cell cultures to track uptake and metabolism .
- Gene Expression Analysis : Apply RNA-seq or CRISPR-Cas9 screens to identify pathways modulated by the compound .
Advanced: What experimental approaches validate the compound’s potential as a protease inhibitor or enzyme modulator?
Methodological Answer:
- Enzyme Inhibition Assays : Test against recombinant proteases (e.g., trypsin, MMPs) using fluorogenic substrates. Calculate IC₅₀ values via dose-response curves .
- X-ray Crystallography : Co-crystallize the compound with the target enzyme to resolve binding modes and inform structure-activity relationships (SAR) .
- Mutagenesis Studies : Engineer enzyme active-site mutants to confirm critical interactions (e.g., hydrogen bonds with the carboxylic acid group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
